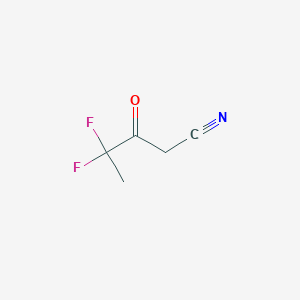

4,4-Difluoro-3-oxopentanenitrile

Description

Properties

Molecular Formula |

C5H5F2NO |

|---|---|

Molecular Weight |

133.10 g/mol |

IUPAC Name |

4,4-difluoro-3-oxopentanenitrile |

InChI |

InChI=1S/C5H5F2NO/c1-5(6,7)4(9)2-3-8/h2H2,1H3 |

InChI Key |

DTUOECIYJNSLDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)CC#N)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4,4-Difluoro-3-oxopentanenitrile serves as a precursor in the synthesis of various biologically active compounds. Its difluorinated structure enhances lipophilicity and metabolic stability, which are critical for drug development.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. For instance, compounds synthesized from this nitrile have shown inhibition of kinase activity associated with oncogenic pathways, making them potential candidates for targeted cancer therapies .

Agrochemical Development

The compound is also explored for its potential use in agrochemicals. Its ability to modify biological pathways can lead to the development of new pesticides or herbicides that target specific plant processes without affecting non-target species.

Case Study: Herbicide Efficacy

Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of specific weeds while being less toxic to crops. This selectivity is crucial for sustainable agricultural practices .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. Such materials are valuable in industries requiring durable and heat-resistant components .

Data Table: Summary of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Medicinal Chemistry | Precursor for anticancer agents | Inhibition of kinase activity in cancer therapies |

| Agrochemical Development | Development of selective herbicides | Effective inhibition of weed growth |

| Material Science | Enhancement of polymer properties | Improved thermal stability and mechanical strength |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4,4-Difluoro-3-oxopentanenitrile, enabling comparative analysis of their properties and applications:

4,4-Dimethyl-3-oxopentanenitrile

- Molecular Formula: C₇H₁₁NO

- Molecular Weight : 125.17 g/mol

- CAS RN : 59997-51-2

- Key Differences: Substituents: Methyl groups replace fluorine atoms at the 4-position. Applications: Used in mass spectrometry studies (NIST data) and as a precursor for ketone-containing intermediates .

Diethyl 2,2-Difluoropentanedioate

- Molecular Formula : C₉H₁₄F₂O₄

- CAS RN : 428-97-7

- Similarity Score: 0.70 (compared to ethyl 4,4-difluoro-3-oxobutanoate)

- Key Differences :

- Functional Groups : Contains ester groups instead of a nitrile, altering solubility and hydrolysis susceptibility.

- Fluorine Placement : Fluorines at the 2-position may influence steric effects and intramolecular interactions differently.

Methyl 2-Fluoro-3-oxopentanoate

- Molecular Formula : C₆H₉FO₃

- CAS RN : 180287-02-9

- Similarity Score : 0.69

- Key Differences: Substituents: A single fluorine at the 2-position and a methyl ester group.

Comparative Data Table

Research and Industrial Relevance

- Pharmaceutical Intermediates : Derivatives like N-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanamide (CAS: 497059-96-8) highlight the role of fluorinated ketonitriles in synthesizing bioactive molecules .

- Safety Considerations : Fluorinated compounds often require stringent handling protocols, such as chemical goggles and gloves resistant to fluoroorganic solvents (e.g., PVC) .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4,4-Difluoro-3-oxopentanenitrile?

Answer:

The synthesis of this compound typically involves fluorination and nitrile introduction steps. Key approaches include:

- Fluorination of Precursors : Starting with β-keto esters (e.g., ethyl 3-oxopentanoate), fluorinating agents like DAST (diethylaminosulfur trifluoride) or SF₄ can replace hydroxyl or carbonyl oxygen with fluorine atoms under controlled conditions (e.g., anhydrous solvent, −78°C to room temperature) .

- Nitrile Group Introduction : Reacting fluorinated ketones (e.g., 4,4-difluoro-3-oxopentanal) with cyanide sources (e.g., NaCN, KCN) via nucleophilic addition or substitution. Acidic conditions (e.g., H₂SO₄) may enhance reactivity .

Optimization Tips : Use anhydrous solvents (DMF, THF) to minimize side reactions. Monitor reaction progress via TLC or GC-MS to optimize yields.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Critical techniques for structural confirmation and purity assessment:

- ¹⁹F NMR : Identifies fluorine environments; chemical shifts typically range δ −110 to −130 ppm for CF₂ groups .

- ¹H NMR : Detects protons adjacent to electronegative groups (e.g., ketone: δ 2.5–3.5 ppm; nitrile-proximal CH₂: δ 3.0–3.8 ppm) .

- IR Spectroscopy : Strong absorption bands for nitrile (C≡N: ~2240 cm⁻¹) and ketone (C=O: ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HF or CO) .

Advanced: How can researchers optimize the reaction yield of this compound when scaling up synthesis?

Answer:

Scaling up requires addressing:

- Temperature Control : Exothermic fluorination steps necessitate slow reagent addition and cooling (e.g., dry ice/acetone bath) to prevent decomposition .

- Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) may accelerate nitrile formation but require careful quenching to avoid side products .

- Purification Strategies : Use fractional distillation or preparative HPLC to isolate the product from unreacted starting materials or fluorinated byproducts .

Case Study : Ethyl 4,4-difluoro-3-oxobutanoate synthesis (yield: 75%) via DAST fluorination highlights the importance of stoichiometric precision and inert atmospheres .

Advanced: What strategies can resolve contradictions in reported reaction mechanisms involving this compound?

Answer:

Contradictions in mechanistic studies (e.g., competing nucleophilic pathways) can be resolved via:

- Isotopic Labeling : Use ¹³C-labeled nitrile groups to track bond formation/cleavage in kinetic studies .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity, clarifying fluorine’s electronic effects .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy captures intermediate species (e.g., enolates) during reactions .

Advanced: What are the challenges in selectively functionalizing the nitrile group over the ketone in this compound?

Answer:

Selective modification requires:

- Protecting Groups : Temporarily block the ketone (e.g., using ethylene glycol to form a ketal) before nitrile reactions (e.g., hydrolysis to amides or reduction to amines) .

- Reagent Choice : Use soft nucleophiles (e.g., Grignard reagents) for ketone addition, while reserving stronger bases (e.g., LiAlH₄) for nitrile reduction .

Example : In similar fluorinated nitriles, selective Cu-catalyzed cyanation of ketones preserves fluorine substituents .

Basic: What are the key applications of this compound in organic synthesis?

Answer:

This compound serves as a versatile intermediate in:

- Heterocycle Synthesis : Cyclocondensation with hydrazines or hydroxylamines yields fluorinated pyrazoles or isoxazoles .

- Pharmaceutical Intermediates : Nitrile groups are precursors to tetrazoles (bioisosteres for carboxylic acids) in drug discovery .

- Materials Chemistry : Fluorine enhances thermal stability in polymers; the nitrile group enables crosslinking via radical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.